molecular formula C14H17N3O B7469202 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

Cat. No. B7469202
M. Wt: 243.30 g/mol
InChI Key: TUNFMIHZAICIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile, also known as ABT-888 or Veliparib, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

Mechanism of Action

4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile inhibits PARP, an enzyme that plays a key role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been shown to selectively target cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
In addition to its role in cancer treatment, 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its potential use in other diseases. It has been shown to have anti-inflammatory effects and may have a role in the treatment of autoimmune diseases. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile research. One area of interest is the development of combination therapies that target multiple DNA repair pathways. Another area of interest is the investigation of 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in combination with immunotherapy, which may enhance the immune response to cancer cells. Additionally, there is ongoing research into the use of 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in other diseases, such as neurodegenerative diseases and autoimmune diseases.
In conclusion, 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is a promising small molecule inhibitor that has shown potential in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile research, which may lead to new treatments for cancer and other diseases.

Synthesis Methods

4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with piperazine and acetic anhydride. The resulting intermediate is then reduced with palladium on carbon and hydrogen gas to yield 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile.

Scientific Research Applications

4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair pathways in cancer cells. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway.

properties

IUPAC Name

4-[(4-acetylpiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-12(18)17-8-6-16(7-9-17)11-14-4-2-13(10-15)3-5-14/h2-5H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFMIHZAICIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile

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